The synthesis of Angiogenin (108-123) can be achieved through several methods, with Solid-phase Peptide Synthesis being the most prevalent. This technique allows for the stepwise assembly of peptides on a solid support, enabling precise control over the sequence and structure. The process typically involves:
Parameters such as temperature, pH, and reaction time are critical to ensure high yield and purity of the synthesized peptide .
The molecular structure of Angiogenin (108-123) consists of a specific sequence that contributes to its biological functions. The peptide's structure is characterized by key residues that are crucial for its activity:
The structural analysis also reveals that Angiogenin (108-123) retains the essential features of the full-length protein while exhibiting unique interactions that enhance its biological functions .
Angiogenin (108-123) participates in various chemical reactions primarily related to its ribonucleolytic activity. It cleaves RNA molecules at specific sites, predominantly targeting pyrimidine nucleotides. The mechanism involves:
This enzymatic activity is influenced by factors such as pH and ionic strength, which can modulate its effectiveness in different biological contexts .
The mechanism of action for Angiogenin (108-123) involves several biological pathways:
Additionally, Angiogenin has been shown to stimulate nitric oxide synthesis in endothelial cells through pathways involving phosphoinositide 3-kinase and Akt signaling .
Angiogenin (108-123) exhibits several notable physical and chemical properties:
These properties are critical for its functionality in biological systems and influence its application in research and therapeutic contexts .
Angiogenin (108-123) has several scientific applications due to its unique properties:
Angiogenin Fragment (108-123) corresponds to the C-terminal segment of human angiogenin, with the amino acid sequence Glu-Asn-Gly-Leu-Pro-Val-His-Leu-Asp-Gln-Ser-Ile-Phe-Arg-Arg-Pro (one-letter code: ENGLPVHLDQSIFRRP) [1] [8] [10]. This 16-residue peptide has a molecular weight of 1,878.10 Da and a molecular formula of C₈₃H₁₃₂N₂₆O₂₄ [1] . Key structural motifs include:
Biophysical analyses reveal that this fragment adopts a partially ordered secondary structure in aqueous solutions, with nascent β-strand tendencies between residues Phe¹²⁵–Arg¹²⁷ [3] [4]. The C-terminal helix (residues 117–123) in full-length angiogenin is disrupted in the isolated fragment, leading to altered solvent exposure [9].
Table 1: Key Residues and Structural Features of Angiogenin (108-123)
Residue Position | Amino Acid | Structural Role |
---|---|---|
111 | Leu | Hydrophobic core stabilization |
114–115 | His-Leu | Catalytic site proximity |
121 | Ile | Van der Waals interactions |
126–127 | Arg-Arg | Electrostatic binding to RNA |
128 | Pro | Backbone conformation modulation |
The C-terminal domain of angiogenin is indispensable for its ribonucleolytic and angiogenic activities. Angiogenin (108-123) acts as a competitive inhibitor by binding to the catalytic cleft of full-length angiogenin, thereby obstructing substrate access [1] [3]. Functional attributes include:
In biological assays, Angiogenin (108-123) reduces neovascularization in the chick chorioallantoic membrane (CAM) assay by >50% at 100 μM concentrations, confirming its role in suppressing angiogenin-driven angiogenesis [1].
Table 2: Functional Impacts of Angiogenin (108-123) on Full-Length Protein Activity
Biological Process | Mechanism of Inhibition | Experimental Evidence |
---|---|---|
Ribonucleolytic activity | Steric blockade of B1 subsite | 70% reduction in tRNA cleavage kinetics [1] |
Nuclear translocation | Competitive binding to importin-β | Impaired nuclear accumulation in endothelial cells [9] |
Angiogenic signaling | Disruption of actin-mediated protease activation | 50% decrease in CAM neovascularization [1] |
Comparative studies reveal significant functional divergences between Angiogenin (108-123) and the intact protein:
Notably, the C-terminal segment in full-length angiogenin stabilizes the hydrophobic core via interactions between Phe¹²⁰ and Ile¹⁹. In the isolated fragment, loss of these long-range contacts exposes hydrophobic residues, promoting aggregation [4] [9]. Evolutionary analysis across vertebrates shows >85% sequence conservation of residues 108–123, underscoring their functional non-redundancy [3] [9].
Table 3: Structural and Functional Comparison of Full-Length Angiogenin vs. Fragment (108-123)
Property | Full-Length Angiogenin | Angiogenin (108-123) |
---|---|---|
Molecular Weight | 14.4 kDa | 1.88 kDa |
Catalytic Triad | His¹³/Lys⁴⁰/His¹¹⁴ (intact) | Absent |
Ribonucleolytic Activity | kcat/KM = 1.5 × 10³ M⁻¹s⁻¹ | No activity; inhibits native enzyme (Ki = 278 μM) |
Thermal Stability | Tm = 65°C | Tm = 42°C |
Nuclear Localization | NLS functional (residues 31–35) | Disrupts NLS efficiency by >60% |
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